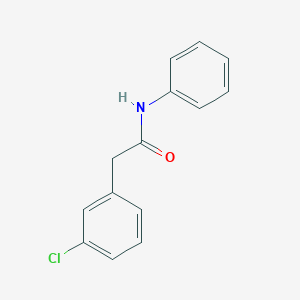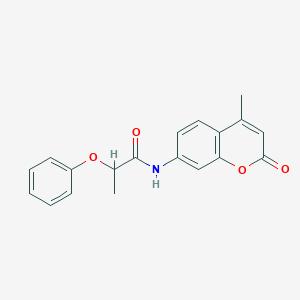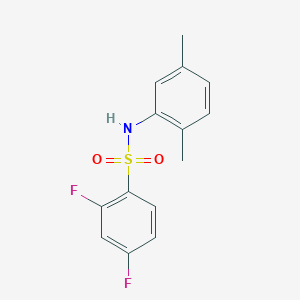
2-(3-chlorophenyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-phenylacetamide, commonly known as Chloroacetanilide, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.72 g/mol. This compound has been used in various scientific research applications, including the synthesis of other organic compounds and as a starting material for the production of herbicides.
Mecanismo De Acción
The mechanism of action of Chloroacetanilide is not well understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of fatty acids in plants. This leads to the death of the plant, making it an effective herbicide.
Biochemical and Physiological Effects:
Chloroacetanilide has been shown to have no significant effect on human health when used at low concentrations. However, at higher concentrations, it can cause skin irritation and respiratory problems. It is also toxic to aquatic organisms and can have a negative impact on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloroacetanilide has several advantages for use in laboratory experiments, including its low cost, availability, and ease of synthesis. However, it has some limitations, including its toxicity and potential environmental impact.
Direcciones Futuras
There are several future directions for the study of Chloroacetanilide, including its potential use in the development of new herbicides and other organic compounds. Further research is also needed to better understand its mechanism of action and potential impact on human health and the environment. Additionally, new methods for the synthesis of Chloroacetanilide and its derivatives could be explored to improve its efficiency and reduce its environmental impact.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenyl)-N-phenylacetamide involves the reaction between 3-chloroaniline and acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an intermediate stage where N-acetyl-3-chloroaniline is formed, which is then treated with sodium hydroxide to yield the final product.
Aplicaciones Científicas De Investigación
Chloroacetanilide has been widely used in scientific research for its various properties, including its ability to act as a building block for the synthesis of other organic compounds. It has been used in the synthesis of various herbicides such as acetochlor, alachlor, and butachlor, which are widely used in agriculture.
Propiedades
Fórmula molecular |
C14H12ClNO |
|---|---|
Peso molecular |
245.7 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
Clave InChI |
DOIBYDHHPCBORR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)




![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)

![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

